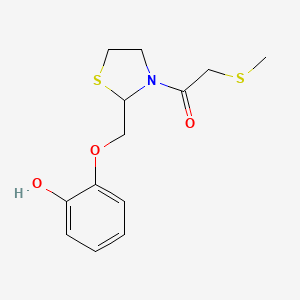
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine is a complex organic compound that features a thiazolidine ring, a hydroxyphenoxy group, and a methylthioacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an aldehyde or ketone. The hydroxyphenoxy group can be introduced via nucleophilic substitution reactions, while the methylthioacetyl group can be added through acylation reactions using appropriate thioesters or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines with different substituents.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenoxy group can yield quinones, while reduction of the thiazolidine ring can produce various thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Its unique properties might make it useful in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine exerts its effects depends on its interactions with molecular targets. For example, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenoxy group could participate in hydrogen bonding or other interactions, while the thiazolidine ring and methylthioacetyl group could influence the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-Hydroxyphenoxy)methyl)-3-acetylthiazolidine: Lacks the methylthio group, which may affect its reactivity and biological activity.
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)imidazolidine: Contains an imidazolidine ring instead of a thiazolidine ring, which could alter its chemical properties and applications.
Uniqueness
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine is unique due to the combination of its functional groups and ring structure. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Eigenschaften
CAS-Nummer |
161364-48-3 |
|---|---|
Molekularformel |
C13H17NO3S2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-methylsulfanylethanone |
InChI |
InChI=1S/C13H17NO3S2/c1-18-9-12(16)14-6-7-19-13(14)8-17-11-5-3-2-4-10(11)15/h2-5,13,15H,6-9H2,1H3 |
InChI-Schlüssel |
DHWWSZKPGBDKMU-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=O)N1CCSC1COC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















